molecular formula C6H11BrClN B2973012 rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride CAS No. 2343963-87-9

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride

Cat. No.: B2973012
CAS No.: 2343963-87-9
M. Wt: 212.52
InChI Key: ZBAVDJCBQAUYNY-RWOHWRPJSA-N
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Description

rac-(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptanehydrochloride is a bicyclic organic compound featuring a 2-azabicyclo[4.1.0]heptane core with a bromine substituent at position 7 and a hydrochloride salt. This structure combines a strained bicyclic system with a halogenated substituent, making it a valuable intermediate in medicinal chemistry for drug discovery. Its molecular formula is C₇H₁₁BrClN, with a molecular weight of 224.36 g/mol. The bromine atom enhances electrophilic reactivity, while the hydrochloride salt improves solubility in polar solvents .

Properties

IUPAC Name

(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6,8H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVDJCBQAUYNY-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride typically involves the bromination of a bicyclic precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The bicyclic structure allows for addition reactions at the double bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride involves its interaction with specific molecular targets. The bromine atom and the azabicyclo structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[4.1.0]heptane Family

a. (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
  • Molecular Formula : C₇H₁₂Br₂ClN
  • Molecular Weight : 305.44 g/mol
  • Key Differences :
    • Two bromine atoms at position 7 (vs. one in the target compound).
    • Additional methyl group at position 4.
    • Higher molecular weight and steric bulk due to di-substitution.
b. rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.2 g/mol
  • Key Differences :
    • Methoxymethyl substituent instead of bromine.
    • Lower molecular weight and reduced electronegativity.
  • Implications : The methoxymethyl group enhances lipophilicity, making this compound more suitable for blood-brain barrier penetration in CNS drug development. However, it lacks the halogen’s leaving-group capability .

Analogues in Other Bicyclic Systems

a. (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • Key Differences :
    • Bicyclo[2.2.1]heptane core (vs. [4.1.0]).
    • Ethyl ester functional group.
  • The ester group allows for hydrolysis to carboxylic acids, a feature absent in the brominated target compound .
b. (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
  • Molecular Formula : C₈H₁₀F₃N
  • Molecular Weight : ~177.17 g/mol (neutral form).
  • Key Differences :
    • Trifluoromethyl group (electron-withdrawing) instead of bromine.
  • Implications : The CF₃ group significantly alters electronic properties, increasing resistance to metabolic degradation compared to bromine. This makes it advantageous in pharmacokinetic optimization .

Functionalized Derivatives

a. rac-(1S,4R,7S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences :
    • Bicyclo[2.2.1] system with a carboxylic acid and Boc-protected amine.

Comparative Analysis Table

Compound Name Bicyclic System Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound [4.1.0] 7-Bromo, HCl salt C₇H₁₁BrClN 224.36 Electrophilic reactivity, drug intermediates
(1R,6R)-7,7-Dibromo-6-methyl analogue [4.1.0] 7,7-Dibromo, 6-methyl C₇H₁₂Br₂ClN 305.44 Enhanced cross-coupling potential
7-(Methoxymethyl) derivative [4.1.0] 7-Methoxymethyl C₈H₁₅NO 141.20 Lipophilic, CNS applications
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Ethyl ester C₉H₁₆ClNO₂ 205.68 Hydrolyzable ester, increased strain
7-(Trifluoromethyl) analogue [4.1.0] 7-Trifluoromethyl C₈H₁₀F₃N ~177.17 Metabolic stability

Biological Activity

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

  • Chemical Formula : C6H11BrClN
  • Molecular Weight : 212.52 g/mol
  • CAS Number : 2753450-03-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the bicyclic structure contribute significantly to its reactivity and binding properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmission and other signaling pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Neuroprotective Shows potential in protecting neuronal cells from damage in models of neurodegenerative diseases.
Analgesic May possess pain-relieving properties through modulation of pain pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
  • Neuroprotection in vitro :
    • In cultured neuronal cells exposed to oxidative stress, the compound demonstrated a protective effect by reducing cell death and maintaining mitochondrial function.
    • This suggests its potential application in treating neurodegenerative disorders.
  • Pain Management Model :
    • In animal models of pain, administration of the compound resulted in reduced pain response compared to baseline measurements.
    • This highlights its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
rac-tert-butyl (1R,6S)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylateSimilar structure without hydrochlorideLimited antimicrobial activity
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateLacks bromine; different reactivityLower efficacy in neuroprotection

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride, and how can reaction conditions be optimized?

  • Methodology : Start with bicyclo[4.1.0]heptane frameworks as precursors, leveraging bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via <sup>1</sup>H NMR and LC-MS. Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side products like diastereomers . Post-synthesis, purify via recrystallization using ethanol/water mixtures.

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography for definitive stereochemical assignment. Prepare single crystals via slow vapor diffusion (e.g., ether into dichloromethane solution). Compare observed bond angles (e.g., C6B–C7B = 1.322 Å) and torsion angles with computational models (DFT/B3LYP/6-31G*) . Validate with <sup>13</sup>C NMR chemical shifts, focusing on bromine-induced deshielding effects at C7 .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodology : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC-UV (λ = 254 nm). Stabilize the hydrochloride salt by storing in amber vials under inert gas (N2 or Ar) at –20°C. Avoid aqueous solvents due to potential hydrolysis at the azabicyclo bridge .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what analytical methods validate purity?

  • Methodology : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation (hexane:isopropanol = 85:15, 1 mL/min). Confirm enantiopurity via circular dichroism (CD) spectroscopy and polarimetry. Cross-validate with chiral derivatization (e.g., Mosher’s acid chloride) followed by <sup>19</sup>F NMR .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Investigate SN2 vs. SN1 pathways using kinetic isotope effects (KIEs) and Hammett plots. Substitute Br with nucleophiles (e.g., CN<sup>–</sup>, SH<sup>–</sup>) under varying dielectric conditions (DMSO vs. THF). Analyze transition states via DFT calculations (M06-2X/cc-pVTZ), focusing on bicyclo ring strain (e.g., 7-membered ring distortion) .

Q. How do structural modifications (e.g., replacing Br with Cl) affect biological activity, and what computational tools predict these changes?

  • Methodology : Synthesize analogs via halogen exchange (e.g., using CuCl2/DMF) and assay against target receptors (e.g., GPCRs). Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding affinities. Corrogate electrostatic potential maps (MEPs) to assess halogen bonding efficacy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data (e.g., <sup>1</sup>H NMR shifts) for this compound?

  • Methodology : Replicate experiments under standardized conditions (solvent = CDCl3, 400 MHz). Cross-reference with NIST Chemistry WebBook entries for analogous bicyclo compounds . Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. If contradictions persist, verify sample purity (>98% by HPLC) and consider crystallographic validation .

Q. What experimental design principles address low yields in multi-step syntheses of this compound?

  • Methodology : Apply Design of Experiments (DoE) to optimize critical parameters (e.g., equivalents of NBS, reaction time). Use response surface methodology (RSM) to model interactions. Introduce flow chemistry for bromination to enhance reproducibility and scalability .

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